molecular formula C13H8N4O3S B11035944 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile CAS No. 879464-79-6

7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

Cat. No.: B11035944
CAS No.: 879464-79-6
M. Wt: 300.29 g/mol
InChI Key: QKZPJANCTHCSGQ-UHFFFAOYSA-N
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Description

7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of thiazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile typically involves multi-component reactions. One common method is the microwave-assisted synthesis, which involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . This method is preferred due to its efficiency, high yield, and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions, scaled up to meet production demands. The use of microwave irradiation and ionic liquids can be optimized for large-scale synthesis, ensuring high efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of substituted thiazolopyrimidines .

Scientific Research Applications

7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.

    Thiazoles: Used in the treatment of allergies, hypertension, and bacterial infections.

    Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Exhibits antimicrobial and antifungal properties

Uniqueness

7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is unique due to its specific structure, which combines the thiazole and pyrimidine moieties.

Properties

CAS No.

879464-79-6

Molecular Formula

C13H8N4O3S

Molecular Weight

300.29 g/mol

IUPAC Name

7-(4-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C13H8N4O3S/c14-7-10-11(8-1-3-9(4-2-8)17(19)20)15-13-16(12(10)18)5-6-21-13/h1-4H,5-6H2

InChI Key

QKZPJANCTHCSGQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(C(=O)N21)C#N)C3=CC=C(C=C3)[N+](=O)[O-]

solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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